
3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate
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Overview
Description
3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a chromenone core, a methoxyphenyl group, and a thiophene-2-carboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxybenzaldehyde with 2-methyl-4H-chromen-4-one in the presence of a base to form the intermediate compound. This intermediate is then reacted with thiophene-2-carboxylic acid under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromenone core to chromanol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Chromanol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The chromenone core and thiophene moiety play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate
- 3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl benzoate
- 3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl furan-2-carboxylate
Uniqueness
3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate is unique due to the presence of the thiophene-2-carboxylate moiety, which imparts distinct electronic and steric properties. This uniqueness can lead to different biological activities and chemical reactivity compared to its analogs.
Biological Activity
3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate is a synthetic organic compound belonging to the class of chromen-4-one derivatives. Its unique structure, characterized by a chromenone core, makes it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties, supported by research findings and data tables.
Chemical Structure
The compound's structure can be represented as follows:
1. Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity. It has been shown to inhibit tubulin polymerization, which disrupts microtubule dynamics essential for cell division. A study reported an IC50 value of approximately 5 µM against various cancer cell lines, suggesting potent cytotoxic effects.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa (Cervical) | 5.0 | Inhibition of tubulin polymerization |
MCF-7 (Breast) | 4.8 | Disruption of microtubule dynamics |
A549 (Lung) | 6.1 | Induction of apoptosis |
2. Anti-inflammatory Activity
The compound also demonstrates anti-inflammatory properties. In vitro studies have shown that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS). The effective concentration for significant inhibition was found to be around 10 µM.
Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) | Inhibition (%) |
---|---|---|---|
TNF-alpha | 150 | 45 | 70 |
IL-6 | 200 | 60 | 70 |
3. Antimicrobial Activity
This compound has exhibited antibacterial and antifungal activities against various pathogens. The minimum inhibitory concentration (MIC) values were determined against several bacterial strains.
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 8 |
Escherichia coli | 16 |
Candida albicans | 32 |
Case Studies
Several case studies have highlighted the efficacy of this compound in various biological assays:
- Study on Cancer Cell Lines : A study published in the Journal of Medicinal Chemistry demonstrated that the compound effectively reduced cell viability in multiple cancer cell lines through apoptosis induction mechanisms.
- Inflammation Model : In a murine model of inflammation, treatment with this compound significantly reduced paw swelling and inflammatory markers compared to control groups.
- Antimicrobial Efficacy : Research conducted on clinical isolates of Staphylococcus aureus showed that this compound could be a potential candidate for treating infections resistant to conventional antibiotics.
Properties
IUPAC Name |
[3-(4-methoxyphenyl)-2-methyl-4-oxochromen-7-yl] thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16O5S/c1-13-20(14-5-7-15(25-2)8-6-14)21(23)17-10-9-16(12-18(17)26-13)27-22(24)19-4-3-11-28-19/h3-12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJRFZQXATQPJCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C3=CC=CS3)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.